

Quantitative Profile of PC-046 from NCI-60 Screening

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Compound Focus: PC-046

Cat. No.: S548483

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The table below consolidates key quantitative data on **PC-046**'s activity and properties from the search results.

Parameter	Value / Finding	Context / Correlation
Top COMPARE Correlations	Vincristine (~0.7), Vinblastine (~0.7) [1] [2] [3]	Pearson Correlation Coefficients (PCC) with known tubulin-destabilizing agents [4].
In Vivo Efficacy (SCID mice xenografts)	MV-4-11 (AML), MM.1S (Myeloma), DU-145 (Prostate) [1] [2] [3]	Evidence of efficacy in hematologic and solid tumor models.
Pharmacokinetics (Oral Bioavailability)	71% [1] [2] [3]	High oral availability with distribution to plasma and bone marrow.
Proposed Primary Mechanism	Tubulin polymerization inhibitor; causes metaphase arrest [1] [2]	Identified via COMPARE and confirmed through direct mechanism-of-action studies.

Experimental Protocols for Key Assays

Here are the methodologies used to generate the data on **PC-046** and the NCI-60 platform.

NCI-60 Cell Line Screening & COMPARE Analysis

The foundational data for **PC-046** was generated using the standard NCI-60 screening protocol [2] [4].

- **Cell Panel:** 60 human tumor cell lines from nine different cancer types (e.g., leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney) [5].
- **Growth Inhibition Assay:** Cells are exposed to the test compound over a **five-log concentration range** for **48 hours**. Cell viability is measured using the **sulforhodamine B (SRB) assay**, which stains cellular proteins [2].
- **Data Output:** The assay generates three key dose-response values: **GI50** (concentration for 50% growth inhibition), **TGI** (concentration for total growth inhibition), and **LC50** (concentration for 50% cell kill) [4].
- **COMPARE Algorithm:** The **GI50** profile of **PC-046** across all 60 cell lines was used as a "seed" pattern. The COMPARE algorithm calculates the **Pearson Correlation Coefficient (PCC)** between this seed pattern and the patterns of over 50,000 previously tested compounds in the database. High PCC values with known tubulin destabilizers like vincristine suggest a shared mechanism of action [1] [4].

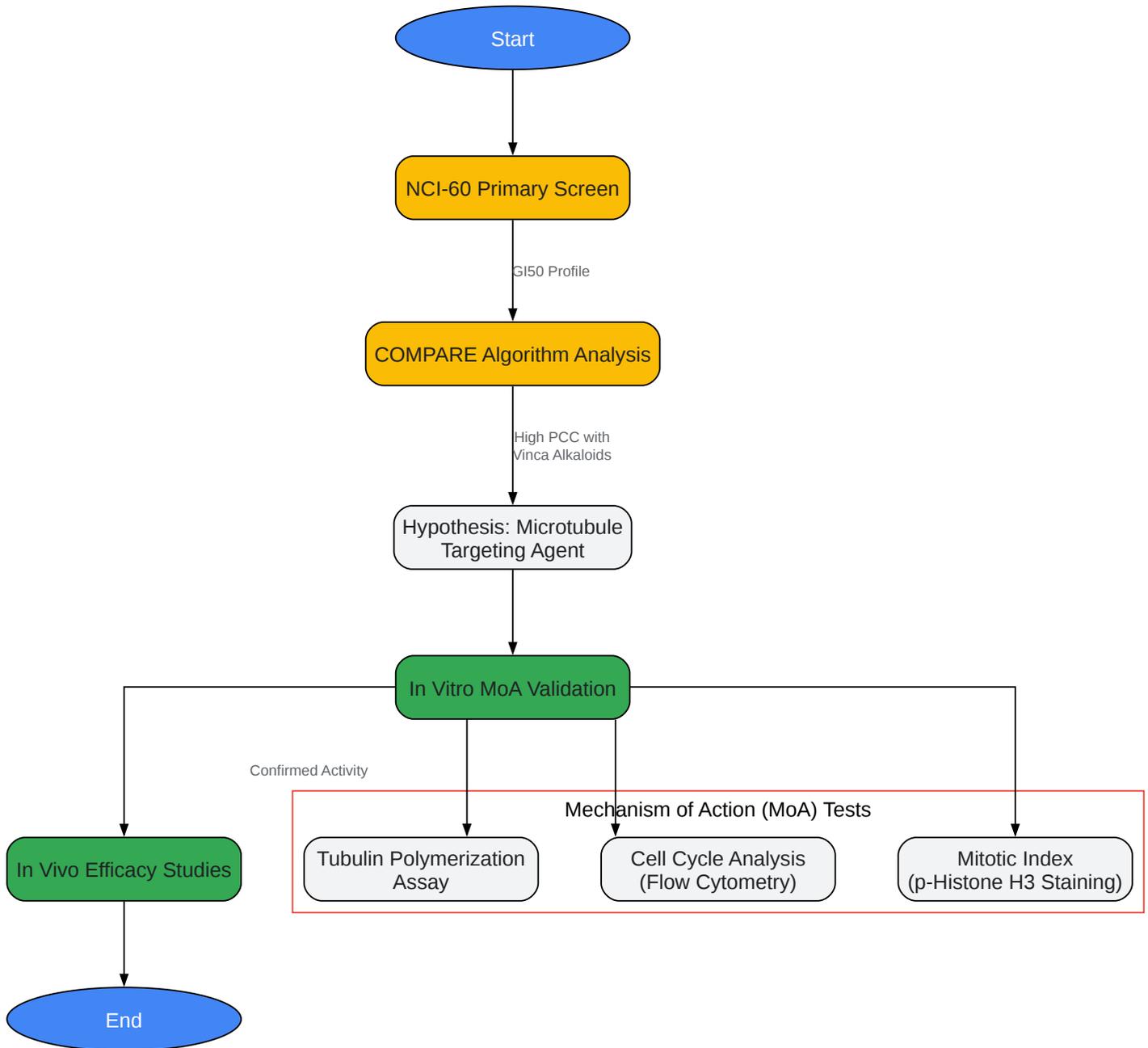
Direct Mechanism of Action Studies

Following the COMPARE analysis, direct experiments were conducted to confirm **PC-046**'s mechanism [2].

- **Tubulin Polymerization Assay:** This cell-free kinetic assay measures the rate of tubulin polymerization into microtubules. Purified tubulin is mixed with **PC-046** (tested at 100 nM to 10 μ M), and the change in optical density at 340 nm is measured every minute for 60 minutes. **Inhibition of polymerization** is indicated by a reduced rate and extent of optical density increase compared to vehicle control, similar to vincristine.
- **Cell Cycle Analysis by Flow Cytometry:** Cells treated with **PC-046** (e.g., 25-100 nM for 24 hours) are fixed, stained with propidium iodide (which binds to DNA), and analyzed by flow cytometry. An increase in the cell population with **4N DNA content** indicates arrest in the G2/M phase of the cell cycle.
- **Mitotic Index Measurement:** To specifically confirm metaphase arrest, treated cells are stained with an antibody against **phospho-histone H3 (Ser10)**, a specific marker of mitotic chromosomes, and analyzed by flow cytometry. An increase in phospho-histone H3 positive cells confirms arrest in mitosis.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental workflow from the initial NCI-60 screen to the confirmation of **PC-046**'s mechanism of action.



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Experimental workflow from NCI-60 screening to mechanistic confirmation.

Key Advantages and Future Research Directions

The data characterizes **PC-046** as a synthetically-derived, small molecule microtubule destabilizing agent with several potential advantages over existing drugs in its class [1] [2]:

- **Lack of MDR Cross-Resistance:** **PC-046** showed activity in multi-drug resistant cell lines that overexpress the MDR-1 protein, suggesting it may not be a substrate for this common efflux pump [2].
- **High Oral Bioavailability:** Its 71% oral bioavailability is a significant practical advantage for drug development [1] [3].
- **Reduced Acute Myelotoxicity:** In non-tumor bearing SCID mice, a single high dose did not cause myelosuppression, indicating a potentially safer toxicity profile [1].

It is worth noting that the most recent study identified in the search results was published in 2019, which was an indexing of the original 2013 publication [1]. To gather the most current information, I suggest you:

- **Check the NCI DTP Website:** Use public databases like CellMiner [5] to find any newer data on **PC-046** or related compounds.
- **Search for Recent Publications:** Look for follow-up studies or clinical trials that may have been conducted since its initial characterization.

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